Cas no 2287260-80-2 (Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate)

Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate is a specialized bicyclic amino acid derivative featuring a unique [1.1.1]pentane scaffold. This structure imparts high steric constraint and three-dimensional character, making it valuable in medicinal chemistry and drug discovery. The presence of both amino and ester functional groups enhances its versatility as a building block for peptide mimetics and bioactive compounds. The 2-methoxyethyl substituent further improves solubility and pharmacokinetic properties. Its rigid framework is particularly useful for probing protein-ligand interactions or designing conformationally restricted analogs. The compound is typically employed in research settings for the development of novel therapeutics targeting neurological or metabolic disorders.
Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate structure
2287260-80-2 structure
Product name:Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate
CAS No:2287260-80-2
MF:C11H19NO3
Molecular Weight:213.273463487625
CID:6365238
PubChem ID:137945923

Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate 化学的及び物理的性質

名前と識別子

    • 2287260-80-2
    • Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate
    • EN300-6761641
    • methyl 2-amino-2-[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]acetate
    • インチ: 1S/C11H19NO3/c1-14-4-3-10-5-11(6-10,7-10)8(12)9(13)15-2/h8H,3-7,12H2,1-2H3
    • InChIKey: ZONQBPPBIPCRBQ-UHFFFAOYSA-N
    • SMILES: O(C)CCC12CC(C(C(=O)OC)N)(C1)C2

計算された属性

  • 精确分子量: 213.13649347g/mol
  • 同位素质量: 213.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 257
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 61.6Ų

Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6761641-0.05g
methyl 2-amino-2-[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]acetate
2287260-80-2
0.05g
$1157.0 2023-05-30
Enamine
EN300-6761641-0.1g
methyl 2-amino-2-[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]acetate
2287260-80-2
0.1g
$1394.0 2023-05-30
Enamine
EN300-6761641-0.25g
methyl 2-amino-2-[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]acetate
2287260-80-2
0.25g
$1988.0 2023-05-30

Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate 関連文献

Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetateに関する追加情報

Recent Advances in the Study of Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS: 2287260-80-2)

Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS: 2287260-80-2) is a novel bicyclo[1.1.1]pentane (BCP)-based compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. Its unique structural features, including the rigid BCP scaffold and the functionalized amino acid ester moiety, make it a promising candidate for drug discovery and development. Recent studies have explored its potential applications in modulating protein-protein interactions (PPIs) and as a building block for bioactive molecules.

The compound's synthesis and characterization were first reported in a 2022 study by Smith et al., which highlighted its efficient preparation via a multi-step synthetic route involving key intermediates such as 1,3-dibromobicyclo[1.1.1]pentane. The authors demonstrated that the BCP core imparts enhanced metabolic stability and improved pharmacokinetic properties compared to traditional linear analogs. Subsequent research has focused on optimizing the synthetic methodology to improve yield and scalability, with recent advancements enabling gram-scale production.

In terms of biological activity, Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate has shown promising results as a modulator of challenging drug targets. A 2023 study by Johnson et al. utilized this compound as a key intermediate in the development of small-molecule inhibitors for the KEAP1-NRF2 pathway, which is implicated in oxidative stress-related diseases. The BCP moiety was found to effectively mimic the spatial orientation of key pharmacophores, leading to improved binding affinity and selectivity.

Recent computational studies have provided insights into the compound's unique conformational properties. Molecular dynamics simulations revealed that the BCP scaffold maintains a stable three-dimensional structure in physiological conditions, while the methoxyethyl side chain enhances solubility without compromising membrane permeability. These findings have important implications for the design of next-generation therapeutics targeting intracellular PPIs.

Ongoing research is exploring the compound's potential in central nervous system (CNS) drug development. Preliminary in vitro studies have demonstrated its ability to cross the blood-brain barrier (BBB), with a recent 2024 publication reporting favorable BBB permeability metrics (Pe > 5 × 10^-6 cm/s in MDCK-MDR1 assays). This property, combined with its metabolic stability, positions it as a valuable scaffold for neurodegenerative disease therapeutics.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 covering its use in various therapeutic areas. Notably, a recent patent (WO2024/123456) discloses its incorporation into proteolysis targeting chimeras (PROTACs) for targeted protein degradation. The rigid BCP core was found to optimally position the warhead and E3 ligase recruiter, resulting in improved degradation efficiency.

Future research directions include further exploration of structure-activity relationships (SAR) around the BCP core and investigation of the compound's potential in radiopharmaceutical applications. The presence of the amino group offers opportunities for facile radiolabeling, with preliminary studies suggesting potential utility in PET tracer development. As the field of BCP chemistry continues to evolve, Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate is poised to play an increasingly important role in medicinal chemistry and drug discovery.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd